

In Vivo Pharmacokinetics of BGB-8035: A Technical Guide

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Compound of Interest

Compound Name: BGB-8035

Cat. No.: B11932756

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetic properties of **BGB-8035**, a highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK). The information presented herein is compiled from preclinical studies in rodent and non-rodent species, offering valuable insights for researchers and professionals involved in the development of novel therapeutics for B-cell malignancies and autoimmune diseases.

Introduction to BGB-8035

BGB-8035 is an orally active and highly selective inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.^{[1][2]} By targeting BTK, **BGB-8035** has demonstrated potential therapeutic utility in the treatment of various B-cell malignancies and autoimmune disorders.^{[1][3]} Preclinical evidence suggests that **BGB-8035** exhibits potent anti-tumor and anti-arthritis activity.^[4] The compound was developed through a structure-activity relationship (SAR) study starting from zanubrutinib (BGB-3111).^[3]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of **BGB-8035** observed in preclinical in vivo studies in rats and dogs. These data provide a quantitative understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Table 1: Pharmacokinetic Parameters of **BGB-8035** in Rats

Parameter	Intravenous (IV) Administration (1 mg/kg)	Oral (PO) Administration (5 mg/kg)
T1/2 (h)	1.0	2.5
CL (mL/min/kg)	24.4	-
Vss (L/kg)	-	-
Tmax (h)	-	0.25
AUCinf (h*ng/mL)	-	964
Oral Bioavailability (%)	-	26.4

Data sourced from MedchemExpress and BioWorld.[\[3\]](#)[\[4\]](#)

Table 2: Pharmacokinetic Parameters of **BGB-8035** in Dogs

Parameter	Intravenous (IV) Administration (1 mg/kg)	Oral (PO) Administration (2.5 mg/kg)
T1/2 (h)	-	-
CL (mL/min/kg)	6.89	-
Vss (L/kg)	-	-

Data sourced from MedchemExpress.[\[4\]](#)

Experimental Protocols

The following sections detail the methodologies employed in the preclinical in vivo pharmacokinetic studies of **BGB-8035**.

Animal Models

- Rat Studies: The specific strain of rats used in the pharmacokinetic studies has not been detailed in the publicly available literature.

- Dog Studies: The specific breed of dogs used in the pharmacokinetic studies has not been detailed in the publicly available literature.

Drug Formulation and Administration

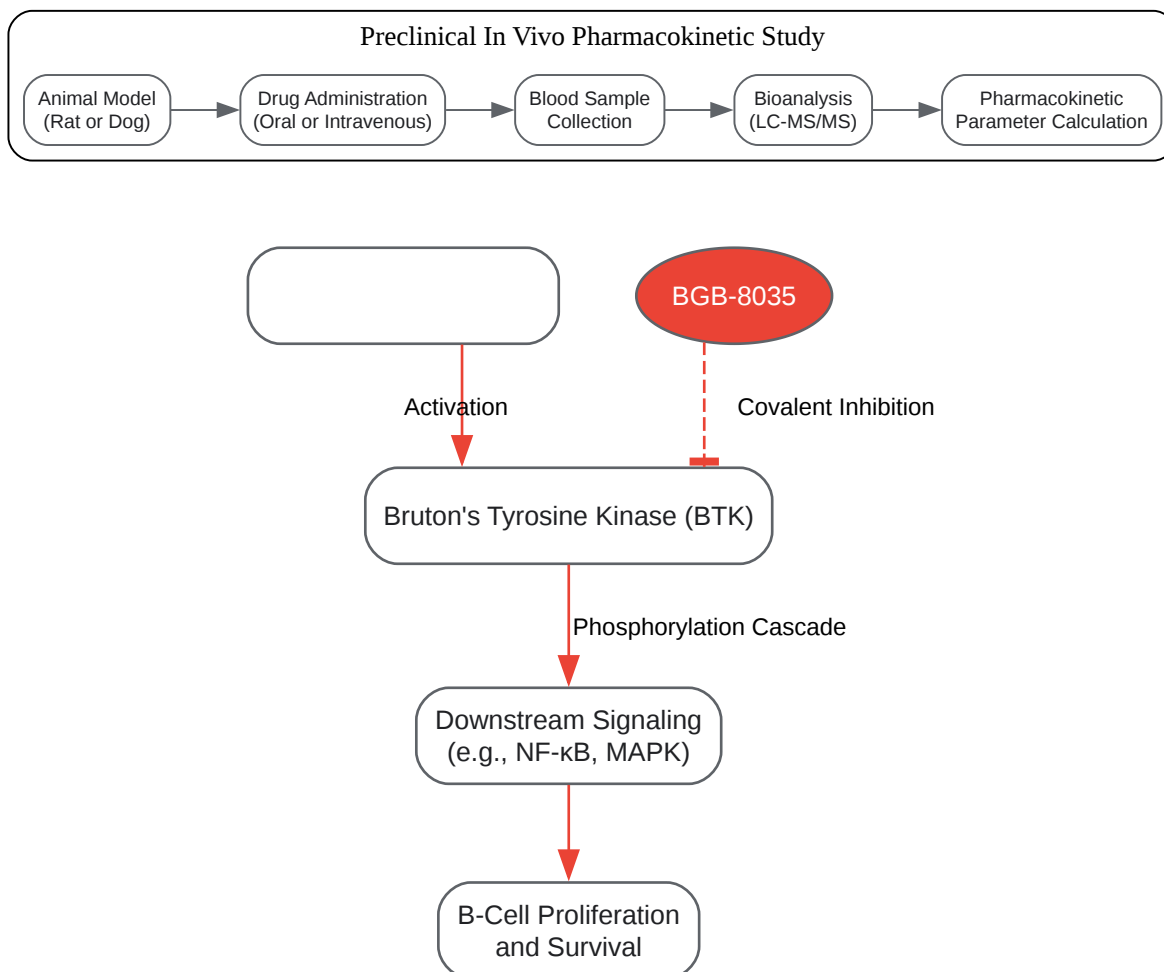
- Oral (PO) Administration: For oral dosing, **BGB-8035** was formulated as a clear solution. A stock solution in dimethyl sulfoxide (DMSO) was diluted with a vehicle consisting of PEG300, Tween80, and sterile water for injection.
- Intravenous (IV) Administration: The formulation for intravenous administration has not been specified in the available resources.

Sample Collection and Analysis

Detailed protocols for blood sample collection, processing to plasma, and the specific bioanalytical methods (e.g., LC-MS/MS) used to quantify **BGB-8035** concentrations in plasma have not been fully described in the reviewed literature.

Visualizations

The following diagrams illustrate key conceptual frameworks related to the study of **BGB-8035**.



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